molecular formula C14H22N4O B12980303 5-(4-Morpholinopiperidin-1-yl)pyridin-2-amine

5-(4-Morpholinopiperidin-1-yl)pyridin-2-amine

Cat. No.: B12980303
M. Wt: 262.35 g/mol
InChI Key: KBKYEKFQXHSSFA-UHFFFAOYSA-N
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Description

5-(4-Morpholinopiperidin-1-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a morpholinopiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Morpholinopiperidin-1-yl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with 4-morpholinopiperidine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-Morpholinopiperidin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(4-Morpholinopiperidin-1-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Morpholinopiperidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
  • 4-Morpholinopiperidine
  • 1-Methyl-4-(6-aminopyridin-3-yl)piperazine

Uniqueness

5-(4-Morpholinopiperidin-1-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholinopiperidine moiety provides a balance of hydrophilicity and lipophilicity, enhancing its interaction with various biological targets.

Properties

Molecular Formula

C14H22N4O

Molecular Weight

262.35 g/mol

IUPAC Name

5-(4-morpholin-4-ylpiperidin-1-yl)pyridin-2-amine

InChI

InChI=1S/C14H22N4O/c15-14-2-1-13(11-16-14)17-5-3-12(4-6-17)18-7-9-19-10-8-18/h1-2,11-12H,3-10H2,(H2,15,16)

InChI Key

KBKYEKFQXHSSFA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCOCC2)C3=CN=C(C=C3)N

Origin of Product

United States

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